

In-Depth Technical Guide: endo-BCN-PEG4-Boc

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Compound of Interest

Compound Name: *endo-BCN-PEG4-Boc*

Cat. No.: *B15575395*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **endo-BCN-PEG4-Boc**, a bifunctional linker widely utilized in bioconjugation and drug delivery applications. We will delve into its chemical properties, provide a detailed experimental protocol for a key application, and present a logical workflow for its use in creating antibody-drug conjugates (ADCs).

Core Compound Information

endo-BCN-PEG4-Boc is a molecule featuring a bicyclo[6.1.0]nonyne (BCN) group, a tetra-polyethylene glycol (PEG4) spacer, and a Boc-protected amine. This structure provides three key functionalities:

- endo-BCN group:** The strained alkyne of the BCN moiety enables rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction is highly efficient under physiological conditions, making it ideal for conjugating molecules to sensitive biological samples.[3]
- PEG4 Spacer:** The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.[1][4] It also provides flexibility and reduces steric hindrance between the conjugated molecules.
- Boc-protected Amine:** The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation. The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary

amine.[5][6] This primary amine can then be used for subsequent conjugation to molecules bearing amine-reactive functional groups, such as NHS esters or carboxylic acids.[1]

Chemical and Physical Properties

Property	Value
CAS Number	2468686-11-3
Molecular Formula	C ₂₆ H ₄₄ N ₂ O ₈
Molecular Weight	512.64 g/mol
Appearance	Oil or solid
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Conditions	Long-term storage at -20°C is recommended.[1] [5]

Key Suppliers

A variety of chemical suppliers offer **endo-BCN-PEG4-Boc** for research and development purposes. The following table summarizes some of the key suppliers and their offerings.

Supplier	Product Name	Purity
MolCore	endo-BCN-PEG4-Boc-amine	≥98%
BroadPharm	endo-BCN-PEG4-Boc-amine	98%
ChemScene	endo-BCN-PEG4-Boc-amine	≥98%
AxisPharm	endo-BCN-PEG4-Boc-amine	≥98%
BLD Pharm	endo-BCN-PEG4-Boc-amine	N/A
Creative Biolabs	endo-BCN-PEG4-Boc-amine	N/A

Experimental Protocol: Two-Step Antibody-Drug Conjugation

This protocol outlines a general procedure for the site-specific conjugation of a cytotoxic drug to an azide-modified antibody using **endo-BCN-PEG4-Boc**. This is a common workflow in the development of antibody-drug conjugates (ADCs).

Part 1: Deprotection of the Boc Group and Conjugation to a Drug

- **Dissolution:** Dissolve **endo-BCN-PEG4-Boc** in an anhydrous organic solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
- **Deprotection:** Add TFA to the solution to achieve a final concentration of 20-50%. Allow the reaction to proceed at room temperature for 1-2 hours to remove the Boc protecting group.
- **Solvent Removal:** Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).
- **Drug Conjugation:** Dissolve the resulting deprotected linker (endo-BCN-PEG4-amine) and an activated form of the cytotoxic drug (e.g., a drug with a terminal NHS ester) in a suitable anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
- **Reaction:** Allow the reaction to proceed at room temperature for 4-12 hours.
- **Purification:** Purify the BCN-PEG4-Drug conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

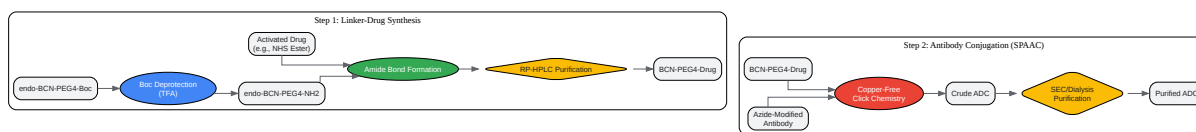
Part 2: Copper-Free Click Chemistry to an Azide-Modified Antibody

- **Antibody Preparation:** Prepare a solution of the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

- **Linker-Drug Solution:** Prepare a stock solution of the purified BCN-PEG4-Drug conjugate in a biocompatible solvent like DMSO.
- **Conjugation Reaction:** Add a 5-10 molar excess of the BCN-PEG4-Drug solution to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of the antibody.
- **Incubation:** Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.
- **Purification of the ADC:** Remove the excess, unreacted BCN-PEG4-Drug conjugate using a suitable method for antibody purification, such as size-exclusion chromatography (SEC) or dialysis.
- **Characterization of the ADC:**
 - Determine the protein concentration using a standard protein assay (e.g., BCA assay).
 - Calculate the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
 - Confirm the successful conjugation and integrity of the ADC by mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the two-step antibody-drug conjugation process described in the experimental protocol.



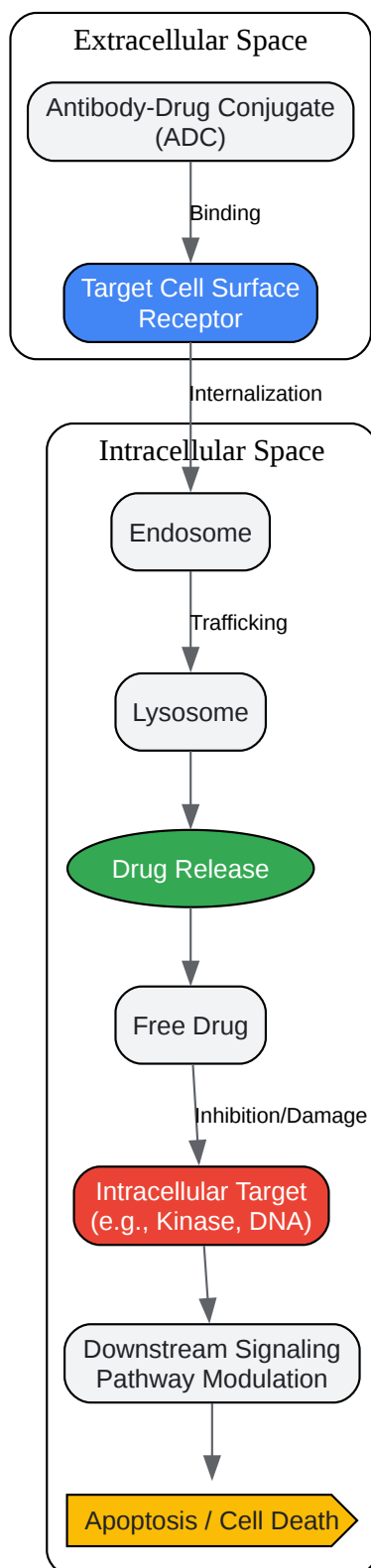
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Caption: Workflow for ADC synthesis using **endo-BCN-PEG4-Boc**.

Signaling Pathways

endo-BCN-PEG4-Boc is a synthetic linker and does not directly participate in or modulate specific signaling pathways. Its role is to covalently connect two molecules, such as an antibody and a drug. The biological effect of the resulting conjugate is determined by the properties of the antibody (targeting a specific cell surface receptor) and the drug (acting on an intracellular target, which may be part of a signaling pathway). For instance, if the conjugated drug is a kinase inhibitor, the ADC, upon internalization, will release the drug to inhibit its target kinase and modulate the corresponding signaling pathway.

The diagram below illustrates the general mechanism of action for an ADC created using this linker, where the ADC targets a cell surface receptor, is internalized, and releases its payload to act on an intracellular signaling pathway.



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Caption: General mechanism of action for an antibody-drug conjugate.

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